ethyl1-(4-aminophenyl)-5-chloro-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl1-(4-aminophenyl)-5-chloro-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethyl ester group, an aminophenyl group, and a chloro substituent on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl1-(4-aminophenyl)-5-chloro-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the aminophenyl group: This step involves the nucleophilic substitution reaction between the chloro-substituted pyrazole and an aminophenyl derivative.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk synthesis of intermediates: Large quantities of hydrazine derivatives and α,β-unsaturated carbonyl compounds are synthesized and purified.
Automated reaction setups: Automated systems are used to control reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.
Purification and isolation: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl1-(4-aminophenyl)-5-chloro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized pyrazole derivatives with additional functional groups.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the chloro substituent.
Scientific Research Applications
Ethyl1-(4-aminophenyl)-5-chloro-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl1-(4-aminophenyl)-5-chloro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting key signaling pathways that regulate cellular functions such as proliferation, apoptosis, and inflammation.
Interacting with nucleic acids: Binding to DNA or RNA and influencing gene expression or protein synthesis.
Comparison with Similar Compounds
Ethyl1-(4-aminophenyl)-5-chloro-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-aminophenyl-1-phenethylpiperidine: A compound with similar structural features but different biological activities.
1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: A related pyrazole derivative with different substituents and properties.
Ethyl 4-anilino-N-phenethylpiperidine: Another structurally similar compound with distinct pharmacological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H12ClN3O2 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
ethyl 1-(4-aminophenyl)-5-chloropyrazole-3-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-11(13)16(15-10)9-5-3-8(14)4-6-9/h3-7H,2,14H2,1H3 |
InChI Key |
SDYAKBWKWKEVFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)Cl)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.